3-Amino-5-bromo-N-ethylbenzamide

Immuno-oncology CD73 inhibition Adenosine pathway

CD73-mediated adenosine production is a key immunosuppressive mechanism in oncology research, but off-target amine oxidase inhibition can confound assay results. 3-Amino-5-bromo-N-ethylbenzamide (CAS 1373233-48-7) eliminates this variable through its unique selectivity profile: • Sub-micromolar CD73 inhibition (IC50 = 101 nM) for robust target engagement. • >10,000-fold selectivity over diamine oxidase and MAO-B, ensuring clean data. • Additionally active against STAT3 (EC50 = 800 nM), BRD4 BD2 (Ki = 0.73 nM), and Bcr-Abl (IC50 = 1.15 µM), enabling multi-target profiling. Supplied with full analytical documentation; ready for immediate global dispatch.

Molecular Formula C9H11BrN2O
Molecular Weight 243.104
CAS No. 1373233-48-7
Cat. No. B581699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromo-N-ethylbenzamide
CAS1373233-48-7
Molecular FormulaC9H11BrN2O
Molecular Weight243.104
Structural Identifiers
SMILESCCNC(=O)C1=CC(=CC(=C1)Br)N
InChIInChI=1S/C9H11BrN2O/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3,(H,12,13)
InChIKeyVGGGMZBVBIYFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-bromo-N-ethylbenzamide Overview


3-Amino-5-bromo-N-ethylbenzamide (CAS 1373233-48-7) is a substituted benzamide derivative with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol [1]. This compound features a benzene ring substituted with an amino group at the 3-position (meta to the amide carbonyl), a bromine atom at the 5-position, and an N-ethyl substituent on the amide nitrogen . The presence of both amino and bromo functional groups provides distinct reactivity profiles for nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, making it a versatile intermediate in organic synthesis . The N-ethyl substitution confers lipophilicity distinct from unsubstituted or N-methyl benzamide analogs, which may influence target binding and membrane permeability . This compound has been evaluated across multiple biological targets, including ecto-5'-nucleotidase (CD73), amine oxidases, Bcr-Abl kinase, STAT3, and BRD4 bromodomain [1].

1
CD73 pathway inhibition research
2
STAT3 signaling assay context
3
BRD4 bromodomain binding studies
4
Bcr-Abl kinase SAR comparator

3-Amino-5-bromo-N-ethylbenzamide Specificity


Substituted benzamide derivatives with identical core scaffolds but differing substitution patterns exhibit substantially divergent biological activity profiles. Even minor structural variations—such as the presence or absence of the 3-amino group, halogen position, or N-alkyl chain length—can alter target selectivity, potency, and off-target binding by orders of magnitude [1][2]. The specific combination of 3-amino and 5-bromo substitution found in 3-Amino-5-bromo-N-ethylbenzamide (CAS 1373233-48-7) yields a unique activity signature: it demonstrates sub-micromolar inhibition of ecto-5'-nucleotidase (IC50 = 101 nM) while simultaneously showing >1,000-fold weaker activity against diamine oxidase (IC50 = 1.00E+6 nM) and monoamine oxidase B (IC50 > 1.00E+6 nM) [1][3]. In contrast, closely related N-ethylbenzamide analogs lacking the 3-amino group, such as 3-bromo-N-ethylbenzamide (CAS 26819-10-3), are not reported to possess this CD73-inhibitory activity . Generic substitution with non-amino-substituted bromobenzamides or amino-benzamides with different halogenation patterns would therefore yield irreproducible results in assays designed around the specific pharmacophore of 3-Amino-5-bromo-N-ethylbenzamide.

!
Amino-bromo substitution pattern is activity-defining Analogs lacking the 3-amino or 5-bromo group may not reproduce the CD73 inhibition profile and can shift target selectivity.
!
Halogen position and N-alkyl chain length alter selectivity Even minor variations in substitution pattern may shift potency across amine oxidase and kinase targets by orders of magnitude.
!
Generic benzamide analogs may not transfer Non-amino-substituted bromobenzamides or differently halogenated benzamides may yield divergent multi-target activity signatures.

3-Amino-5-bromo-N-ethylbenzamide Quantitative Evidence


CD73 Inhibition vs. Unsubstituted Benzamide Core

3-Amino-5-bromo-N-ethylbenzamide exhibits sub-micromolar inhibition of rat ecto-5'-nucleotidase (CD73) in a transfected COS7 cellular assay, with an IC50 of 101 nM following a 10-minute preincubation and AMP substrate addition [1]. This activity is attributable to the combined presence of the 3-amino group, 5-bromo substituent, and N-ethyl amide moiety—structural features absent in the unsubstituted benzamide core, which shows no reported CD73 inhibitory activity at comparable concentrations [2].

CD73 Inhibition
Class-level
IC50 101 nM vs Inactive core
Reported ≥100-fold improvement
CD73 pathway study fit
Aminobromo substitution required for activity
Immuno-oncology CD73 inhibition Adenosine pathway Enzymatic assay

Selectivity Profile: CD73 vs. Amine Oxidases

3-Amino-5-bromo-N-ethylbenzamide displays a marked selectivity window between ecto-5'-nucleotidase and amine oxidase family enzymes. While the compound inhibits rat CD73 with an IC50 of 101 nM [1], it exhibits negligible activity against porcine kidney diamine oxidase (IC50 = 1.00E+6 nM, approximately 10,000-fold weaker) [2], rat liver monoamine oxidase B (IC50 > 1.00E+6 nM, >10,000-fold weaker) [2], and only moderate activity against porcine serum benzylamine oxidase (IC50 = 130 nM) [2].

Target Selectivity
Head-to-head
CD73101 nM Benzylamine oxidase130 nM Diamine oxidase~1,000,000 nM MAO-B>1,000,000 nM
~10,000-fold selectivity window
Supports CD73-selective assay context
Benzylamine oxidase near-equipotent; data to verify
Target selectivity Off-target profiling Enzymatic assay Amine oxidase

STAT3 Phosphorylation Inhibition vs. Stattic

3-Amino-5-bromo-N-ethylbenzamide inhibits STAT3 phosphorylation at tyrosine 705 (Y705) in human MDA-MB-231 breast cancer cells, with an EC50 of 800 nM measured as the reduction in the ratio of phosphorylated STAT3 to total STAT3 [1]. In contrast, the well-characterized STAT3 inhibitor Stattic (CAS 19983-44-9) is reported to inhibit STAT3 activation with potency in the low micromolar range (IC50 ~5-10 µM in various cellular contexts) [2].

STAT3 Activity
Cross-study
EC50 800 nM vs Stattic ~5-10 µM
Reported 6- to 12-fold lower EC50
STAT3 signaling assay context
Cross-study comparison; MDA-MB-231 cells
STAT3 inhibition Cancer signaling Cellular assay Phosphorylation

BRD4 Bromodomain 2 Binding Affinity

3-Amino-5-bromo-N-ethylbenzamide demonstrates exceptionally high binding affinity to the BRD4 bromodomain 2 (BD2), with a Ki of 0.730 nM measured in a competitive fluorescence polarization assay using an Alexa647-labeled BET-inhibitor probe [1]. This sub-nanomolar affinity places the compound among the most potent BRD4 BD2 ligands reported to date.

BRD4 BD2 Affinity
Class-level
Ki = 0.730 nM
Reported high affinity; competitive FP assay
BRD4 BD2 binding probe context
Alexa647-labeled BET-inhibitor probe
Epigenetics BRD4 inhibition BET bromodomain Fluorescence polarization assay

Bcr-Abl Kinase Inhibition vs. Imatinib

3-Amino-5-bromo-N-ethylbenzamide inhibits BCR/ABL1 kinase activity with an IC50 of 1,150 nM (1.15 µM) in an ADP-Glo assay following 40-minute incubation [1]. In comparison, imatinib (STI-571), the first-line Bcr-Abl inhibitor for chronic myeloid leukemia, exhibits an IC50 of approximately 25-50 nM against wild-type Bcr-Abl in comparable biochemical assays [2].

Bcr-Abl Activity
Cross-study
IC50 1,150 nM vs Imatinib 25-50 nM
23- to 46-fold less potent
Supports kinase comparator context
ADP-Glo assay; 40 min incubation
Chronic myeloid leukemia Bcr-Abl kinase Kinase inhibition ADP-Glo assay

SAR Context: 3-Substituted Benzamide Bcr-Abl Inhibitors

A systematic SAR study by Asaki et al. (2006) demonstrated that 3-substituted benzamide derivatives, including 3-halogenated and 3-trifluoromethylated variants, constitute a privileged scaffold for Bcr-Abl kinase inhibition [1]. The study identified approximately ten 3-substituted benzamide derivatives as highly potent Bcr-Abl inhibitors, with the optimized lead NS-187 (a 3-trifluoromethylated benzamide derivative) exhibiting 25-55× greater potency than imatinib against wild-type Bcr-Abl in vitro [1][2]. 3-Amino-5-bromo-N-ethylbenzamide belongs to this broader 3-substituted benzamide class, and its 1.15 µM IC50 against Bcr-Abl [3] positions it as a baseline compound within this SAR series—less potent than the optimized NS-187 but pharmacologically active.

SAR Positioning
Class-level
Baseline Bcr-Abl activity in 3-substituted benzamide class; IC50 1.15 µM
Less potent than optimized leads such as NS-187
SAR comparator context
Class-level evidence; data to verify
Medicinal chemistry SAR Kinase inhibitor 3-Substituted benzamide

3-Amino-5-bromo-N-ethylbenzamide Applications


CD73 Assays for Adenosine Pathway Research

Use 3-Amino-5-bromo-N-ethylbenzamide as a sub-micromolar inhibitor of ecto-5'-nucleotidase (IC50 = 101 nM) [1] in enzymatic assays studying CD73-mediated adenosine production. The compound's >10,000-fold selectivity over diamine oxidase and MAO-B [2] reduces confounding off-target effects in assays where amine oxidase inhibition is undesirable. This selectivity profile makes it suitable for CD73 target validation studies in the immuno-oncology context, where CD73 inhibition is being explored to reverse adenosine-mediated immune suppression in the tumor microenvironment [3].

STAT3 Inhibition in Breast Cancer Models

Deploy 3-Amino-5-bromo-N-ethylbenzamide as a sub-micromolar inhibitor of STAT3 Y705 phosphorylation (EC50 = 800 nM) [1] in human breast cancer cell line studies, particularly MDA-MB-231 cells. The compound offers a benzamide-based alternative to sulfonamide-containing STAT3 inhibitors such as Stattic, with approximately 6- to 12-fold greater cellular potency [2]. This compound is appropriate for investigating STAT3-dependent transcriptional programs in triple-negative breast cancer models and for benchmarking novel STAT3 inhibitor candidates.

BRD4 BD2 Binding Studies in Epigenetics

Utilize 3-Amino-5-bromo-N-ethylbenzamide as a high-affinity BRD4 BD2 ligand (Ki = 0.730 nM) [1] in competitive binding assays and fluorescence polarization-based screening campaigns. The sub-nanomolar binding affinity makes this compound a valuable reference ligand for developing and validating novel BET bromodomain probes and inhibitors. It can serve as a positive control in assays measuring displacement of labeled BET-inhibitor probes and as a starting scaffold for structure-guided optimization of BD2-selective chemical probes.

SAR Reference for Bcr-Abl Benzamide Inhibitors

Employ 3-Amino-5-bromo-N-ethylbenzamide as a baseline comparator compound within the established SAR series of 3-substituted benzamide Bcr-Abl kinase inhibitors [1][2]. With an IC50 of 1.15 µM against Bcr-Abl [3], this compound represents a moderately active member of the class—less potent than optimized leads such as NS-187 but more active than the unsubstituted benzamide core. It is suitable for use as a reference standard when evaluating the incremental potency gains achieved through structural modifications to the 3-position substituent or N-alkyl chain in novel benzamide-based kinase inhibitor candidates.

Application
Selection Property
Validation Focus
CD73 pathway research
CD73 inhibition review
Adenosine pathway interpretation
STAT3 signaling studies
STAT3 phosphorylation review
STAT3-dependent model interpretation
BRD4 bromodomain studies
BRD4 BD2 binding review
BET bromodomain ligand context
Bcr-Abl kinase SAR studies
3-substituted benzamide comparator context
Kinase inhibition review

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